(R-(R*,S*))-Dodecyldimethyl(alpha-methylphenacyl)ammonium bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(R-(R*,S*))-Dodecyldimethyl(alpha-methylphenacyl)ammonium bromide, commonly known as DDAB, is a cationic surfactant that has been extensively studied for its various scientific research applications. DDAB is widely used in the synthesis of nanoparticles, drug delivery systems, and gene transfection.

Wissenschaftliche Forschungsanwendungen

DDAB has been widely used in scientific research for its various applications. One of the most significant applications of DDAB is in the synthesis of nanoparticles. DDAB is commonly used as a surfactant in the synthesis of gold nanoparticles, silver nanoparticles, and magnetic nanoparticles. DDAB-coated nanoparticles have been shown to have improved stability, biocompatibility, and cellular uptake compared to uncoated nanoparticles.

DDAB is also commonly used in drug delivery systems. DDAB can form liposomes, which are spherical vesicles composed of a lipid bilayer. Liposomes can encapsulate hydrophobic and hydrophilic drugs and deliver them to specific cells or tissues. DDAB-coated liposomes have been shown to have improved stability, drug loading capacity, and cellular uptake compared to uncoated liposomes.

DDAB is also used in gene transfection, which is the process of introducing foreign DNA into cells. DDAB can form cationic liposomes, which can bind to negatively charged DNA and deliver it to cells. DDAB-coated cationic liposomes have been shown to have improved transfection efficiency compared to uncoated liposomes.

Wirkmechanismus

DDAB is a cationic surfactant that interacts with negatively charged surfaces, such as cell membranes, DNA, and nanoparticles. DDAB can form micelles, which are spherical structures composed of surfactant molecules. In the presence of hydrophobic substances, such as lipids or drugs, DDAB molecules can form bilayers, which can encapsulate hydrophobic substances. DDAB can also form vesicles, which are larger structures composed of multiple bilayers.

Biochemical and Physiological Effects

DDAB has been shown to have various biochemical and physiological effects. DDAB can disrupt cell membranes, leading to cell death. DDAB-coated nanoparticles can induce oxidative stress and inflammation in cells. DDAB-coated liposomes can cause hemolysis, which is the breakdown of red blood cells. DDAB-coated cationic liposomes can cause cytotoxicity, which is the toxic effect on cells.

Vorteile Und Einschränkungen Für Laborexperimente

DDAB has several advantages and limitations for lab experiments. DDAB is a widely available and inexpensive surfactant that can be used in various scientific research applications. DDAB-coated nanoparticles, liposomes, and cationic liposomes have been shown to have improved stability, drug loading capacity, and cellular uptake compared to uncoated particles. However, DDAB can also have cytotoxic effects on cells, which can limit its use in certain applications.

Zukünftige Richtungen

There are several future directions for the use of DDAB in scientific research. One area of focus is the development of DDAB-based drug delivery systems for cancer therapy. DDAB-coated liposomes and cationic liposomes have shown promise in delivering anticancer drugs to cancer cells. Another area of focus is the development of DDAB-based gene delivery systems for gene therapy. DDAB-coated cationic liposomes have shown promise in delivering therapeutic genes to cells. Additionally, there is a need for further research on the cytotoxic effects of DDAB and the development of safer alternatives.

Synthesemethoden

DDAB can be synthesized using a variety of methods, including the quaternization of dodecylamine with alpha-methylbenzyl chloride and bromination of the resulting product. The synthesis of DDAB can also be achieved through a two-step process, starting with the synthesis of dodecyltrimethylammonium bromide, which is then converted to DDAB through the reaction with alpha-methylbenzyl chloride.

Eigenschaften

CAS-Nummer |

57155-63-2 |

|---|---|

Produktname |

(R-(R*,S*))-Dodecyldimethyl(alpha-methylphenacyl)ammonium bromide |

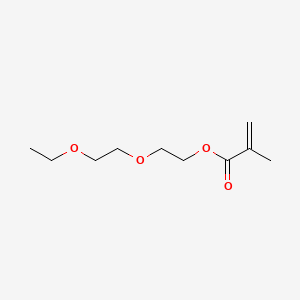

Molekularformel |

C23H40BrNO |

Molekulargewicht |

426.5 g/mol |

IUPAC-Name |

dodecyl-dimethyl-[(2R)-1-oxo-1-phenylpropan-2-yl]azanium;bromide |

InChI |

InChI=1S/C23H40NO.BrH/c1-5-6-7-8-9-10-11-12-13-17-20-24(3,4)21(2)23(25)22-18-15-14-16-19-22;/h14-16,18-19,21H,5-13,17,20H2,1-4H3;1H/q+1;/p-1/t21-;/m1./s1 |

InChI-Schlüssel |

BWLHHTQHGKWCGX-ZMBIFBSDSA-M |

Isomerische SMILES |

CCCCCCCCCCCC[N+](C)(C)[C@H](C)C(=O)C1=CC=CC=C1.[Br-] |

SMILES |

CCCCCCCCCCCC[N+](C)(C)C(C)C(=O)C1=CC=CC=C1.[Br-] |

Kanonische SMILES |

CCCCCCCCCCCC[N+](C)(C)C(C)C(=O)C1=CC=CC=C1.[Br-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Methyl(prop-2-enyl)amino]ethanol](/img/structure/B1599160.png)

![3-[(2-Chloro-6-fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1599161.png)